3-Methylisoxazole-4-carboxylic acid
Overview
Description
3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its presence in various bioactive molecules and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, forming the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and reagents to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it can collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, hydroxylamine, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity of the products .
Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles and oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is incorporated into bioactive compounds with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents . Additionally, it finds applications in the pharmaceutical industry for drug development and in materials science for the creation of novel materials .
Mechanism of Action
The mechanism of action of 3-Methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell growth .
Comparison with Similar Compounds
3-Methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as 5-Methylisoxazole-3-carboxylic acid and 3,5-Dimethylisoxazole . These compounds share the isoxazole ring structure but differ in the position and number of methyl groups. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLSBWHFPXDRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404622 | |
Record name | 3-Methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17153-20-7 | |
Record name | 3-Methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the observed immunological effects of 3-methylisoxazole-4-carboxylic acid derivatives?
A1: While the exact mechanism remains under investigation, research indicates that these derivatives may exert their effects by modulating the immune response at the cellular level. For instance, some derivatives demonstrate immunosuppressive activity by suppressing the proliferation of lymphocytes, key players in the immune response [, ]. Others influence the production of cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), crucial signaling molecules in inflammation and immune regulation [, ].
Q2: How does the structure of this compound derivatives relate to their immunological activity?
A2: Structure-activity relationship (SAR) studies reveal a strong correlation between the structure of these derivatives and their immunological activity. Modifications to the substituents on the isoxazole ring, particularly at the 5-position, significantly impact their potency and selectivity [, , ]. For example, introducing electron-withdrawing groups generally enhances immunosuppressive activity []. Computational chemistry techniques, including quantum chemical calculations and QSAR modeling, provide further insights into these relationships [, , ].
Q3: What are the potential applications of this compound derivatives in immunology?
A3: Given their immunomodulatory properties, these derivatives hold promise for developing novel therapeutic agents. Their immunosuppressive activity could be harnessed to treat autoimmune diseases, where the immune system mistakenly attacks the body's own tissues []. Conversely, derivatives exhibiting immunostimulatory effects could be explored for applications in boosting immune responses against infections or cancer [].
Q4: Are there any challenges associated with the synthesis of this compound derivatives?
A4: Researchers have encountered some challenges during the synthesis of specific derivatives. For example, deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a key intermediate, exhibits unusual behavior requiring alternative synthetic routes to obtain the desired this compound ethyl ester [].
Q5: Have this compound derivatives been tested in biological models?
A5: Yes, numerous studies have investigated the immunological activity of these derivatives in both in vitro and in vivo models. In vitro experiments often involve exposing cultured cells, such as human peripheral blood mononuclear cells (PBMCs), to the compounds and assessing their effects on cell proliferation and cytokine production [, ]. In vivo studies typically employ animal models to evaluate the compounds' impact on immune responses in a living organism [, ]. These studies provide crucial insights into the efficacy and potential therapeutic applications of these derivatives.
Q6: What analytical techniques are commonly employed to characterize this compound derivatives?
A6: Characterization of these derivatives often involves a combination of techniques. X-ray crystallography elucidates their three-dimensional structures, providing valuable information for understanding their interactions with biological targets []. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offer insights into their structural features and chemical bonds. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently employed to assess their purity and identify any impurities present.
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